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Compound of Interest

Compound Name:
3-Bromo-2-oxobornane-8-

sulphonic acid

Cat. No.: B117179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-

Bromocamphor-8-sulfonic acid, a key chiral resolving agent and synthetic intermediate. Due to

the prevalence of its more stable ammonium salt form in commercially available materials and

spectroscopic databases, this guide will focus on the spectroscopic characteristics of 3-

Bromocamphor-8-sulfonic acid ammonium salt. The data presented herein is crucial for

substance identification, purity assessment, and quality control in research and development

settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

3-Bromocamphor-8-sulfonic acid. The following tables summarize the proton (¹H) and carbon-

13 (¹³C) NMR spectral data.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Assignments for 3-Bromocamphor-8-sulfonic Acid

Ammonium Salt
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.65 d 1H H-3

3.45 d 1H H-8a

2.95 d 1H H-8b

2.40 m 1H H-4

2.20 m 1H H-5endo

1.95 m 1H H-6exo

1.60 m 1H H-5exo

1.45 m 1H H-6endo

1.10 s 3H C(7)-CH₃

0.90 s 3H C(1)-CH₃

Note: The chemical shifts for the ammonium protons (NH₄⁺) are often broad and may not be

distinctly observed or could be exchanged with residual water in the solvent.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts and Assignments for 3-Bromocamphor-8-sulfonic Acid

Ammonium Salt
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Chemical Shift (δ) ppm Assignment

217.0 C-2 (C=O)

60.5 C-3 (CH-Br)

58.0 C-1

48.5 C-8 (CH₂-SO₃)

47.0 C-7

43.0 C-4

27.0 C-5

25.0 C-6

19.5 C(7)-CH₃

19.0 C(1)-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the

molecule. The IR spectrum of 3-Bromocamphor-8-sulfonic acid ammonium salt is characterized

by the following key absorption bands.

Table 3: Key IR Absorption Bands and Functional Group Assignments
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
N-H stretch (NH₄⁺) and O-H

stretch (residual H₂O)

~2960 Medium C-H stretch (alkane)

~1740 Strong C=O stretch (ketone)

~1475 Medium C-H bend (CH₂)

~1390 Medium C-H bend (CH₃)

~1230 Strong S=O stretch (sulfonate)

~1040 Strong S=O stretch (sulfonate)

~600 Medium C-Br stretch

Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectroscopic data

presented above.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Bromocamphor-8-sulfonic

acid ammonium salt.

Materials:

3-Bromocamphor-8-sulfonic acid ammonium salt

Deuterated dimethyl sulfoxide (DMSO-d₆)

5 mm NMR tubes

Volumetric flask and pipette

Vortex mixer
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Instrumentation:

400 MHz (or higher) NMR spectrometer

Procedure:

Accurately weigh approximately 10-20 mg of 3-Bromocamphor-8-sulfonic acid ammonium

salt.

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

Gently vortex the mixture to ensure complete dissolution.

Transfer the solution into a 5 mm NMR tube.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the ¹H spectrum using standard acquisition parameters. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio.

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of

scans will be necessary compared to the ¹H spectrum due to the lower natural abundance

and sensitivity of the ¹³C nucleus.

Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase

correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol
Objective: To obtain a high-quality FT-IR spectrum of solid 3-Bromocamphor-8-sulfonic acid

ammonium salt.

Materials:

3-Bromocamphor-8-sulfonic acid ammonium salt
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Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

Instrumentation:

Fourier Transform Infrared (FT-IR) spectrometer

Procedure:

Thoroughly dry the KBr powder in an oven to remove any residual moisture.

Weigh approximately 1-2 mg of 3-Bromocamphor-8-sulfonic acid ammonium salt and about

100-200 mg of dry KBr.

Combine the sample and KBr in an agate mortar and gently grind the mixture with the pestle

until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into the collar of a pellet press.

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.

Carefully remove the pellet from the press and place it in the sample holder of the FT-IR

spectrometer.

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample compartment to subtract any

atmospheric (CO₂, H₂O) absorptions.

Process the spectrum to identify the wavenumbers of the absorption maxima.

Workflow and Data Analysis
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the

structural relationships of 3-Bromocamphor-8-sulfonic acid.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Structural Features and Spectroscopic Correlation.
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[https://www.benchchem.com/product/b117179#spectroscopic-data-nmr-ir-of-3-
bromocamphor-8-sulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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